1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction of an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group:
Formation of the Urea Derivative: The final step involves the reaction of the fluorobenzyl-pyrrolidinone intermediate with benzyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other substituents using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-((1-(4-chlorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-Benzyl-3-((1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.
1-Benzyl-3-((1-(4-nitrobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-18-8-6-16(7-9-18)13-24-14-17(10-19(24)25)12-23-20(26)22-11-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWVUXWRLOPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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